
N-Acetoacetylmorpholin
Übersicht
Beschreibung
N-Acetoacetylmorpholine is an organic compound with the chemical formula C8H13NO3. It is a derivative of morpholine, a heterocyclic amine that contains both oxygen and nitrogen atoms in its ring structure.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
N-Acetoacetylmorpholin dient als vielseitiges Zwischenprodukt in der organischen Synthese. Seine Acetoacetat-Einheit ist ein wichtiger Baustein für die Synthese von heterocyclischen Verbindungen. Forscher nutzen es, um den Morpholinring in größere Molekülstrukturen einzuführen, was besonders bei der Entwicklung von Pharmazeutika und Agrochemikalien nützlich ist, da der Morpholinring eine biologische Aktivität aufweist .
Katalyse
In der Katalyse kann this compound als Ligand für Übergangsmetalle wirken und Komplexe bilden, die verschiedene chemische Reaktionen katalysieren. Diese Anwendung ist entscheidend für industrielle Prozesse, bei denen hohe Effizienz und Selektivität gewünscht sind. Die Fähigkeit der Verbindung, Metallkatalysatoren zu stabilisieren, erhöht die Reaktionsgeschwindigkeiten und Produktausbeuten .
Materialwissenschaft
Materialwissenschaftler untersuchen die Verwendung von this compound bei der Herstellung neuer Polymere und Beschichtungen. Seine Einarbeitung in polymere Materialien kann einzigartige Eigenschaften wie erhöhte Flexibilität, thermische Stabilität und chemische Beständigkeit verleihen, was es bei der Herstellung von Spezialkunststoffen und -harzen wertvoll macht .
Analytische Chemie
In der analytischen Chemie wird this compound als Standard oder Reagenz in verschiedenen chromatographischen und spektroskopischen Methoden eingesetzt. Seine klar definierte Struktur und seine Eigenschaften machen es zu einem hervorragenden Kandidaten für die Methodenentwicklung und -validierung und gewährleisten Genauigkeit und Präzision bei analytischen Messungen .
Pharmakologie
Pharmakologische Studien nutzen this compound, um seine potenziellen therapeutischen Wirkungen zu untersuchen. Als eine Verbindung mit einem Morpholin-Kern kann sie mit biologischen Systemen auf eine Weise interagieren, die zur Entwicklung neuer Medikamente führen könnte, insbesondere in den Bereichen neurologische und kardiovaskuläre Erkrankungen .
Umweltanwendungen
Umweltwissenschaftler untersuchen die Verwendung von this compound in Sanierungstechnologien. Seine chemische Struktur könnte möglicherweise mit Schadstoffen interagieren und deren Abbau oder Entfernung von kontaminierten Standorten unterstützen. Diese Anwendung ist entscheidend für die Entwicklung nachhaltiger und effektiver Strategien zur Umweltsanierung .
Nanotechnologie
This compound hat potenzielle Anwendungen in der Nanotechnologie, wo es zur Synthese von Nanomaterialien mit bestimmten Morphologien und Funktionen verwendet werden könnte. Diese Nanomaterialien könnten aufgrund ihrer einzigartigen physikalischen und chemischen Eigenschaften in der Elektronik, in Medikamenten-Abgabesystemen oder als Sensoren verwendet werden .
Antioxidative Forschung
Im Bereich der antioxidativen Forschung werden Derivate von this compound auf ihre Fähigkeit untersucht, freie Radikale abzufangen. Diese Forschung hat Auswirkungen auf die Behandlung von oxidativen Stress-bedingten Erkrankungen wie chronisch-obstruktiver Lungenerkrankung (COPD) und anderen entzündlichen Erkrankungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetoacetylmorpholine typically involves the reaction of morpholine with a suitable acylating agent. One common method is the reaction of morpholine with p-Toluenesulfonyl chloride under alkaline conditions. The p-Toluenesulfonyl chloride is dissolved in an organic solvent, and then the morpholine solution is slowly added .
Industrial Production Methods
Industrial production methods for N-Acetoacetylmorpholine often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetoacetylmorpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by
Eigenschaften
IUPAC Name |
1-morpholin-4-ylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-7(10)6-8(11)9-2-4-12-5-3-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPILPRSNWEZJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168209 | |
| Record name | 4-(1,3-Dioxobutyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16695-54-8 | |
| Record name | Acetoacetylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16695-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3-Dioxobutyl)morpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16695-54-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1,3-Dioxobutyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-dioxobutyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
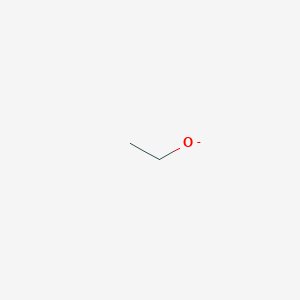

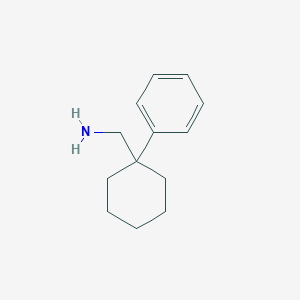
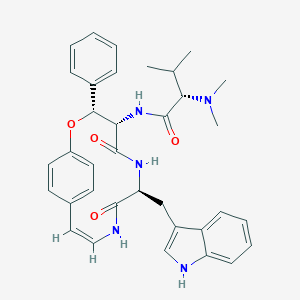
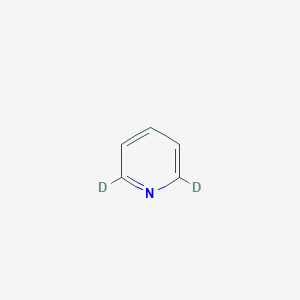
![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)
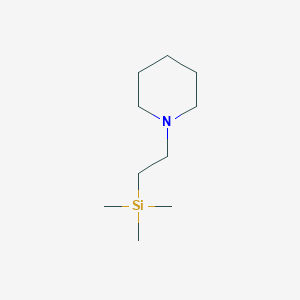
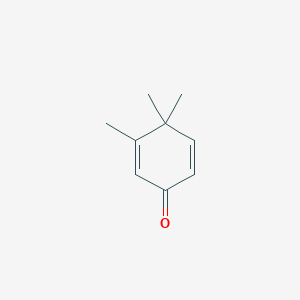
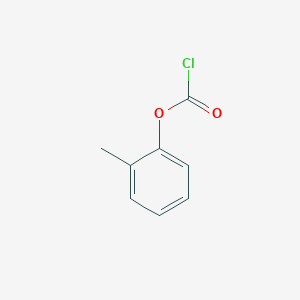

![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)
![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)


